4H-[1,3]dioxino[4,5-d]pyrimidine
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Overview
Description
4H-[1,3]dioxino[4,5-d]pyrimidine is a heterocyclic compound characterized by a fused ring system containing both oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-[1,3]dioxino[4,5-d]pyrimidine typically involves the condensation of suitable precursors under specific conditions. One common method includes the reaction of Meldrum’s acid with aldehydes and amines in the presence of a catalyst such as ceric ammonium nitrate (CAN). This reaction proceeds via a one-pot Biginelli reaction, yielding substituted derivatives of this compound .
Industrial Production Methods
the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
4H-[1,3]dioxino[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4H-[1,3]dioxino[4,5-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4H-[1,3]dioxino[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
4H-[1,3]dioxino[4,5-d]pyrimidine can be compared with other similar compounds, such as:
Pyrimido[4,5-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different electronic properties and reactivity.
[1,3]dioxino[4,5-d]pyridine: A related compound with a nitrogen atom in a different position, leading to distinct chemical behavior.
The uniqueness of this compound lies in its specific ring structure, which imparts unique electronic and steric properties, making it valuable for various applications .
Properties
CAS No. |
543673-02-5 |
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Molecular Formula |
C6H6N2O2 |
Molecular Weight |
138.12 g/mol |
IUPAC Name |
4H-[1,3]dioxino[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H6N2O2/c1-5-2-9-4-10-6(5)8-3-7-1/h1,3H,2,4H2 |
InChI Key |
JEXFNOPDQQERAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=CN=C2OCO1 |
Origin of Product |
United States |
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